2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate is a chemical compound with the molecular formula C11H8N2O6 and a molecular weight of 264.19 g/mol . It is also known by its IUPAC name, 1-[(4-nitrobenzoyl)oxy]-2,5-pyrrolidinedione . This compound is characterized by the presence of a pyrrolidine-2,5-dione ring and a nitrobenzoate group, making it a versatile intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2,5-dioxopyrrolidin-1-ol. The reaction is carried out under acidic or basic conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted nitrobenzoates.
Reduction: 2,5-Dioxopyrrolidin-1-yl 4-aminobenzoate.
Hydrolysis: 4-nitrobenzoic acid and 2,5-dioxopyrrolidin-1-ol.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. Additionally, the ester bond can be hydrolyzed to release active components that exert their effects on target enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-methoxy-4-nitrobenzoate: Similar structure with a methoxy group instead of a hydrogen atom on the benzene ring.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A hybrid compound with anticonvulsant properties.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Contains a carbonate group instead of a nitrobenzoate group.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate is unique due to its specific combination of a pyrrolidine-2,5-dione ring and a nitrobenzoate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industrial applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O6/c14-9-5-6-10(15)12(9)19-11(16)7-1-3-8(4-2-7)13(17)18/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACXFYUMWSYYRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366868 | |
Record name | 2,5-Pyrrolidinedione, 1-[(4-nitrobenzoyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30364-58-0 | |
Record name | 2,5-Pyrrolidinedione, 1-[(4-nitrobenzoyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.